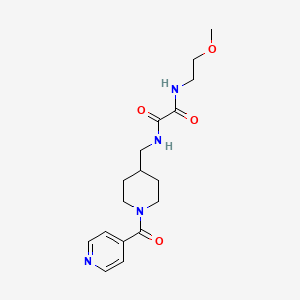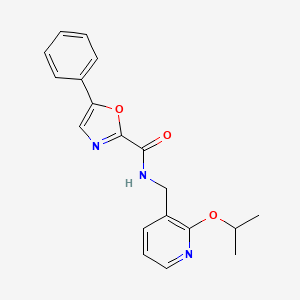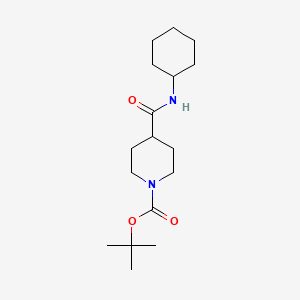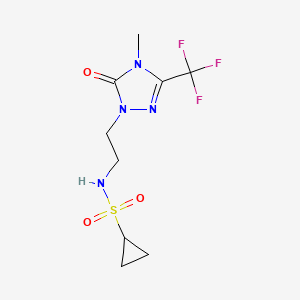![molecular formula C17H15N3O3S B2885498 1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone CAS No. 851807-52-8](/img/structure/B2885498.png)
1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound appears to contain several functional groups and structural features common in organic chemistry, including a benzodioxole group, a pyridine ring, a sulfanyl group, and an imidazole ring . These groups are common in many biological active compounds and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be predicted based on its structure. For example, the presence of polar functional groups suggests that the compound might have some degree of water solubility .Wissenschaftliche Forschungsanwendungen
Synthesis and Optical Properties
One pot synthesis techniques have been explored to create low-cost emitters with significant Stokes' shifts, a property crucial for applications in fluorescent materials and sensing technologies. For instance, derivatives synthesized through condensation processes exhibit large Stokes' shifts and tunable quantum yields, suggesting potential use in the development of luminescent materials (Volpi et al., 2017). Such methodologies underscore the versatility of pyridine and imidazole derivatives in creating functional materials for optical applications.
Antimicrobial and Antimycobacterial Activities
Research into pyridine derivatives, including those involving benzimidazole and imidazolyl groups, has demonstrated significant antimicrobial and antimycobacterial properties. Compounds synthesized from 2-amino substituted benzothiazoles and pyridine carboxylic acids exhibit variable activities against bacteria and fungi, highlighting their potential in developing new antimicrobial agents (Patel et al., 2011). Additionally, the synthesis and evaluation of [2-(substituted phenyl)-imidazol-1-yl]-pyridin-3-yl-methanones have shown promising results in antimicrobial screening, further supporting their utility in pharmacological applications (Narasimhan et al., 2011).
Drug-likeness and In Vitro Activity
The in silico prediction of drug-likeness properties, along with in vitro microbial investigations, has been applied to derivatives synthesized from benzotriazole and pyridine frameworks. These studies have indicated good to moderate activity against bacterial strains, with some compounds showing better activity than standard drugs, highlighting their potential as antimycobacterial agents (Pandya et al., 2019). This approach is instrumental in identifying promising candidates for further pharmaceutical development.
Catalytic Synthesis and Structural Analysis
The synthesis of complex organic compounds, including those with pyridine and imidazolyl groups, often leverages catalytic processes to enhance efficiency and selectivity. For example, catalyst- and solvent-free synthesis methods have been developed for benzamide derivatives, which are analyzed through X-ray structural and theoretical studies to understand their molecular conformations and interactions (Moreno-Fuquen et al., 2019). These methodologies not only advance synthetic chemistry but also contribute to the design of materials with tailored properties.
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1,3-benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S/c21-16(13-3-4-14-15(8-13)23-11-22-14)20-7-6-19-17(20)24-10-12-2-1-5-18-9-12/h1-5,8-9H,6-7,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYYNTBOGURDSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CN=CC=C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Benzodioxol-5-yl-[2-(pyridin-3-ylmethylsulfanyl)-4,5-dihydroimidazol-1-yl]methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Trifluoromethoxy)phenyl]ethane-1-thiol](/img/structure/B2885417.png)

![N-(3,4-Dimethylphenyl)-3-[(2,5-dioxopyrrolidin-1-yl)methyl]azetidine-1-carboxamide](/img/structure/B2885419.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2885421.png)
![N-(1,3-benzodioxol-5-ylmethyl)-3-[9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl]propanamide](/img/no-structure.png)







